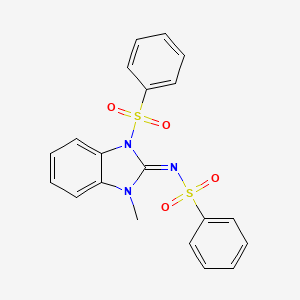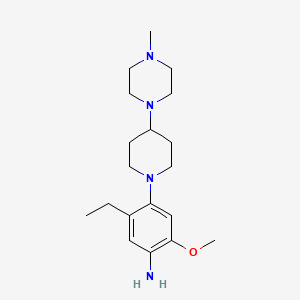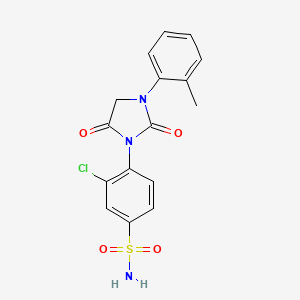![molecular formula C17H25N3O3 B15219078 tert-Butyl 6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B15219078.png)
tert-Butyl 6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[311]heptane-3-carboxylate is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a tert-butyl ester group, a methoxypyridine moiety, and a diazabicycloheptane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptane-3-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the diazabicycloheptane core, introduction of the methoxypyridine moiety, and esterification with tert-butyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of green chemistry principles, such as solvent recycling and energy-efficient reactions, is often emphasized to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxypyridine moiety can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the ester group or the pyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the diazabicycloheptane core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxypyridine moiety yields N-oxides, while reduction of the ester group produces alcohols.
Aplicaciones Científicas De Investigación
tert-Butyl 6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptane-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of tert-Butyl 6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets. The methoxypyridine moiety can engage in hydrogen bonding and π-π interactions, while the diazabicycloheptane core provides rigidity and spatial orientation. These interactions can modulate the activity of enzymes or receptors, influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate: Similar in structure but with an aminopyridine moiety instead of methoxypyridine.
tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate: Shares the bicyclic core but differs in functional groups.
Uniqueness
tert-Butyl 6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptane-3-carboxylate is unique due to its combination of a methoxypyridine moiety and a diazabicycloheptane core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis.
Propiedades
Fórmula molecular |
C17H25N3O3 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
tert-butyl 6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptane-3-carboxylate |
InChI |
InChI=1S/C17H25N3O3/c1-17(2,3)23-16(21)19-10-13-7-14(11-19)20(13)9-12-5-6-15(22-4)18-8-12/h5-6,8,13-14H,7,9-11H2,1-4H3 |
Clave InChI |
XXLZRDAGUORAJA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2CC(C1)N2CC3=CN=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(pyrrolidin-1-ylmethyl)pyrimidine-2,4-dione](/img/structure/B15219009.png)


![2-Chloro-4-((1S,3R,5S)-1,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B15219034.png)
![6-Thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15219035.png)
![2-{[(2-Aminoethyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15219049.png)

![(4AS,7aR)-6-benzyl 1-tert-butyl 4a-ethyl hexahydro-1H-pyrrolo[3,4-b]pyridine-1,4a,6(2H)-tricarboxylate](/img/structure/B15219063.png)


![(2S,5S)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2,5-bis(4-fluorophenyl)pyrrolidine](/img/structure/B15219074.png)
![(5S)-5-[(4-Hydroxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B15219085.png)
